molecular formula C21H24FN3O4 B1588909 Moxifloxacin isoMer CAS No. 268545-13-7

Moxifloxacin isoMer

Cat. No.: B1588909
CAS No.: 268545-13-7
M. Wt: 401.4 g/mol
InChI Key: FABPRXSRWADJSP-BZNIZROVSA-N
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Description

Moxifloxacin is a synthetic fluoroquinolone antibiotic developed by Bayer AG. It is used to treat various bacterial infections, including respiratory tract infections. Moxifloxacin exists as a single isomer, but an (R,R)-isomer can be present as a chiral impurity. The compound has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms, including anaerobic bacteria .

Mechanism of Action

Target of Action

Moxifloxacin IsoMer is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of this compound are the enzymes topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby playing a crucial role in bacterial cell replication .

Mode of Action

The mode of action of this compound involves the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents the separation of bacterial DNA, which is a necessary step for bacterial cell replication . This results in the inhibition of cell replication, leading to the death of the bacterial cells .

Biochemical Pathways

This compound affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the process of DNA replication in bacterial cells . This disruption in the DNA replication pathway leads to the inability of the bacterial cells to multiply, resulting in their death .

Pharmacokinetics

This compound exhibits high bioavailability and is rapidly absorbed in humans . The plasma half-life of this compound ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution of this compound to saliva, interstitial fluids, and lung tissues . The main metabolites of this compound are N-sulphate (M1) and acylglucuronide (M2) .

Result of Action

The result of the action of this compound is the death of bacterial cells. By inhibiting the enzymes necessary for bacterial DNA replication, this compound prevents the bacterial cells from multiplying . This leads to a reduction in the number of bacterial cells, thereby helping to clear the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of this compound . Furthermore, the presence of other medications can also influence the action of this compound. For example, the co-administration of this compound with other QT-prolonging agents requires further safety assessment .

Biochemical Analysis

Biochemical Properties

Moxifloxacin IsoMer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A new stereospecific LC method for the separation and quantification of this compound and its (R,R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Moxifloxacin can be synthesized through a multi-step process involving the formation of its key intermediate, cis-8-benzyl-2,8-diazobicyclo(4.3.0)nonane. This intermediate is then subjected to various chemical reactions to produce moxifloxacin. The synthesis involves the use of chiral reagents and ligand-exchange liquid chromatography to separate and quantify the enantiomers .

Industrial Production Methods

In industrial settings, moxifloxacin is produced using large-scale chemical synthesis methods. The process involves the use of chiral stationary phases in conjunction with liquid chromatography to ensure the enantiomeric purity of the final product. The production process is optimized for high yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions

Moxifloxacin undergoes various chemical reactions, including hydrolysis, oxidation, photolysis, and thermal degradation. These reactions are essential for understanding the stability and degradation pathways of the compound .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide

    Photolysis: Exposure to UV light

    Thermal Degradation: Elevated temperatures

Major Products Formed

The major products formed from these reactions include degraded forms of moxifloxacin, which are analyzed to ensure the stability and efficacy of the drug .

Scientific Research Applications

Moxifloxacin is widely used in scientific research due to its broad antibacterial spectrum. It is used in studies related to:

Comparison with Similar Compounds

Similar Compounds

  • Gatifloxacin
  • Gemifloxacin
  • Levofloxacin
  • Ciprofloxacin

Uniqueness

Moxifloxacin is unique among fluoroquinolones due to its enhanced activity against anaerobes and potency against Gram-positive organisms, especially Streptococcus pneumoniae. It also has a lower risk of phototoxicity compared to other fluoroquinolones .

Properties

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268545-13-7
Record name Moxifloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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